7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-18-9-10-20(15-22(18)26)30-16-21(19-7-5-4-6-8-19)23-24(27-17-28-25(23)30)29(11-13-31-2)12-14-32-3/h4-10,15-17H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHKDZYOJSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N(CCOC)CCOC)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrimidine and reacting it with a suitable amine can form the core structure.
Introduction of Substituents: The chloro-methylphenyl group can be introduced via a nucleophilic substitution reaction, where a chloro-substituted benzene derivative reacts with the pyrrolo[2,3-d]pyrimidine core.
Addition of Methoxyethyl Groups: This step can be achieved through alkylation reactions, where methoxyethyl halides react with the amine groups on the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl groups can yield aldehydes or acids, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The compound in focus has been linked to the inhibition of various cancer cell lines, including:
- Colon Cancer
- Lung Cancer
- Prostate Cancer
A study highlighted the effectiveness of similar compounds in inhibiting NF-κB inducing kinase (NIK), which plays a critical role in cancer progression. The compound demonstrated a promising profile in preclinical models, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, particularly concerning the inhibition of interleukin-6 (IL-6) secretion. Elevated IL-6 levels are associated with chronic inflammatory conditions and certain cancers. In vitro studies showed that the compound effectively reduced IL-6 production in lung epithelial cells .
Data Table: Summary of Biological Activities
| Activity Type | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Colon Cancer | NIK inhibition | |
| Anticancer | Lung Cancer | Induction of apoptosis | |
| Anti-inflammatory | Chronic Inflammation | IL-6 secretion inhibition |
Case Study 1: NIK Inhibition
A derivative structurally related to 7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was evaluated for its NIK inhibitory activity. The compound exhibited an IC50 value indicating potent inhibition compared to existing therapies developed by major pharmaceutical companies. This suggests a favorable pharmacokinetic profile and selectivity for NIK over other kinases .
Case Study 2: IL-6 Modulation
In a controlled laboratory setting, the compound was administered to BEAS-2B cells at varying concentrations. Results indicated a dose-dependent decrease in IL-6 secretion, reinforcing its potential application in treating inflammatory diseases where IL-6 is a key player .
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the methoxyethyl groups, which may affect its solubility and reactivity.
7-(4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the chloro-methylphenyl group and the methoxyethyl groups in 7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine makes it unique
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and methoxyethyl substituents enhances its pharmacological properties.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression. Inhibition of NIK can lead to decreased interleukin-6 secretion in cellular models, suggesting anti-inflammatory properties .
- Anticancer Activity : The structural analogs have been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : Oral bioavailability is significant due to the compound's lipophilicity.
- Metabolism : Cytochrome P450 enzymes may be involved in the metabolic pathways.
- Excretion : Primarily through renal pathways.
Study 1: NIK Inhibition
A study focused on derivatives of pyrrolo[2,3-d]pyrimidine reported that one compound (designated as 12f ) exhibited superior NIK inhibitory activity compared to existing drugs developed by major pharmaceutical companies. This study provided evidence for its potential use in treating inflammatory diseases .
Study 2: Anticancer Screening
In another research effort, a drug library screening identified this compound as having notable anticancer properties when tested against multicellular spheroids. The results indicated significant tumor growth inhibition, supporting further development for cancer therapies .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could enhance biological activity. Compounds with certain substituents showed improved selectivity and potency against target kinases .
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Metabolic Pathway | CYP450 involvement |
| Excretion Route | Renal |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Step 1: Core Scaffold Synthesis
Start with a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) . Substitute the 4-chloro group with bis(2-methoxyethyl)amine via nucleophilic aromatic substitution (SNAr) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). - Step 2: Substituent Introduction
Introduce the 3-chloro-4-methylphenyl group at the 7-position using Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a 3-chloro-4-methylphenylboronic acid derivative in a dioxane/water mixture at 80–100°C . - Optimization Tips :
- Microwave-assisted synthesis (e.g., 120°C for 5–10 minutes) improves reaction efficiency and reduces side products .
- Purify via column chromatography (ethyl acetate/hexanes gradient) and confirm purity by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are impurities detected?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxyethyl groups (δ 3.2–3.6 ppm), and NH/amine protons (δ 11.8–12.0 ppm, broad) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <5 ppm deviation from theoretical mass .
- Impurity Detection :
Q. What in vitro assays are recommended for initial biological evaluation, and how is specificity validated?
Methodological Answer:
- Assay Design :
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Kinase Inhibition : Screen against kinase panels (e.g., AKT1, EGFR) using fluorescence-based ADP-Glo™ assays .
- Specificity Controls :
- Include a negative control (e.g., unsubstituted pyrrolo[2,3-d]pyrimidine) to assess off-target effects.
- Validate target engagement via competitive binding assays (e.g., SPR or ITC) .
Advanced Research Questions
Q. How can SAR studies evaluate the roles of the 3-chloro-4-methylphenyl and bis(2-methoxyethyl) groups?
Methodological Answer:
- SAR Strategy :
- Variation of Substituents : Synthesize analogs with (i) different halogen substituents (e.g., 3-fluoro vs. 3-chloro), (ii) alkyl vs. methoxyethyl groups, and (iii) substituted phenyl rings .
- Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays.
- Key Findings :
- Methoxyethyl groups enhance solubility and reduce cytotoxicity in non-target tissues .
- 3-Chloro-4-methylphenyl improves binding to hydrophobic kinase pockets (e.g., AKT1) .
Q. What computational methods predict target interactions, and how are discrepancies resolved?
Methodological Answer:
- Modeling Workflow :
- Validation :
- Compare computational binding energies with experimental IC₅₀ values.
- Resolve discrepancies via free-energy perturbation (FEP) calculations or experimental mutagenesis .
Q. How can crystallography resolve structural ambiguities in binding modes?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target kinases (e.g., AKT1) using hanging-drop vapor diffusion. Optimize conditions with PEG 3350 and Tris-HCl buffer (pH 8.5) .
- Data Collection :
- Use synchrotron X-ray sources (λ = 1.0 Å) to achieve high-resolution (<2.0 Å) structures .
- Refine models with PHENIX and validate via Ramachandran plots (e.g., >90% residues in favored regions) .
Q. What strategies address contradictions between computational and experimental bioactivity data?
Methodological Answer:
- Root-Cause Analysis :
- Check for protonation state errors in docking (use PropKa at physiological pH).
- Re-evaluate solvation effects using explicit solvent MD simulations .
- Experimental Follow-Up :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Use cryo-EM to capture dynamic binding conformations missed in static models .
Q. How are enantioselective syntheses of chiral analogs designed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
